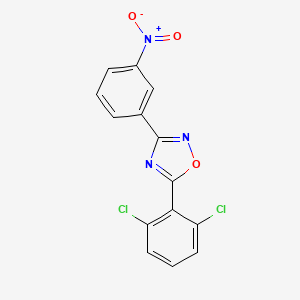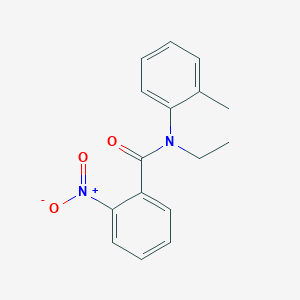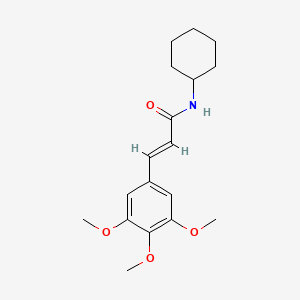![molecular formula C16H14ClNO3 B5725469 7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)
7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, this compound has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in lab experiments is its potential to exhibit significant anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions that can be explored with respect to 7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One of the future directions is to further study the mechanism of action of this compound, particularly with respect to its potential to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, further studies can be conducted to explore the potential of this compound as a candidate for the development of new drugs for the treatment of various inflammatory diseases and cancer. Finally, studies can be conducted to explore the potential toxicity of this compound and its effects on the environment.
Synthesis Methods
The synthesis of 7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been reported in various scientific literature. One of the most common methods for synthesizing this compound is by reacting 3-chloro-4-methylaniline with 2,3-dihydroxybenzaldehyde in the presence of acetic acid. The reaction mixture is then refluxed in ethanol and the resulting product is purified using column chromatography.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been studied for its potential applications in drug development. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, this compound has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-2-3-12(5-13(10)17)18-7-11-4-15-16(21-9-20-15)6-14(11)19-8-18/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJNOYVUGZGDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=CC4=C(C=C3OC2)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5725393.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)
![3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5725407.png)


![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)

![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)


![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)
